![molecular formula C16H16ClNOS B2895448 2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1207029-09-1](/img/structure/B2895448.png)
2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide” is a complex organic molecule. It contains a chlorophenyl group, a thiophene ring, and a cyclopropyl group, all connected through a central acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the central acetamide group. The presence of the chlorophenyl, thiophene, and cyclopropyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich thiophenyl group, the electron-withdrawing chlorophenyl group, and the presence of the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might make it soluble in polar solvents .Scientific Research Applications
Pharmaceutical Research: Myelofibrosis Treatment
This compound has been investigated for its potential use in treating myelofibrosis, a type of bone marrow cancer that disrupts the body’s normal production of blood cells. It may work by modulating the signaling pathways involved in the proliferation and differentiation of myelofibrosis cells .
Organic Synthesis: Building Block
Due to the presence of reactive functional groups, this compound can serve as a versatile building block in organic synthesis. It can be used to create a variety of complex molecules, potentially leading to the development of new drugs or materials .
Material Science: Polymer Chemistry
The thiophene moiety within the compound’s structure suggests its utility in polymer chemistry. Thiophene-containing polymers are known for their electrical conductivity and stability, making them suitable for use in electronic devices .
Biochemistry: Enzyme Inhibition
Compounds with similar structures have shown activity as enzyme inhibitors. This particular compound could be studied for its inhibitory effects on enzymes like tyrosinase, which is involved in melanin production and is a target for anti-melanogenic agents .
Chemical Biology: Protein Interaction Studies
The cyclopropyl group in the compound’s structure can be used to probe protein interactions. Such studies can provide insights into the binding mechanisms and help in the design of more effective therapeutic agents .
Analytical Chemistry: Chromatography
The compound’s unique structure makes it a candidate for use as a standard in chromatographic analysis, helping to identify or quantify similar compounds in complex mixtures .
Neuroscience: Neurotransmitter Research
Given the structural similarity to known neurotransmitters, research could explore the compound’s potential interaction with neurotransmitter systems, which could lead to new treatments for neurological disorders .
Computational Chemistry: Molecular Modeling
The compound’s diverse functional groups make it an interesting subject for computational chemistry studies, where its interactions with other molecules can be simulated to predict reactivity and properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-13-5-3-12(4-6-13)10-15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOFUYVNUTCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.